- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996,
Cas no 91103-47-8 (Boc-D-Ala-OMe)

Boc-D-Ala-OMe structure
Nome del prodotto:Boc-D-Ala-OMe
Numero CAS:91103-47-8
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00191865
CID:803290
PubChem ID:24865949
Boc-D-Ala-OMe Proprietà chimiche e fisiche
Nomi e identificatori
-
- BOC-D-Alanine methyl ester
- Boc-D-Ala-OMe
- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- D-Boc alanine methyl ester
- Methyl (R)-2-(tert-butoxycarbonylamino)propanoate
- N-(tert-Butoxycarbonyl)-D-alanine methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)propanoate
- METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
- EN300-6731804
- 91103-47-8
- Q-101551
- MFCD00191865
- N-Boc-L-alanine Methyl Ester
- N-t-Boc-D-alanine methyl ester
- N-(tert-butyloxycarbonyl)-D-alanine methyl ester
- Boc-D-Ala-OMe, 99%
- SCHEMBL2380555
- Q-101539
- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- DTXSID20348471
- BDBM36051
- DS-15361
- GJDICGOCZGRDFM-ZCFIWIBFSA-N
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Methyl (tert-butoxycarbonyl)-D-alaninate
- FD21032
- J-300003
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)
- N-Boc-D-Alanine Methyl Ester
- AKOS016842905
- CS-W015460
-
- MDL: MFCD00191865
- Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
- Chiave InChI: GJDICGOCZGRDFM-ZCFIWIBFSA-N
- Sorrisi: N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC
Proprietà calcolate
- Massa esatta: 203.11600
- Massa monoisotopica: 203.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 14
- Conta legami ruotabili: 6
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: niente
- Superficie polare topologica: 64.6Ų
- Conta Tautomer: 2
Proprietà sperimentali
- Colore/forma: solido
- Densità: 1.03 g/mL at 25 °C(lit.)
- Punto di fusione: 34-37 °C (lit.)
- Punto di ebollizione: 277.8±23.0 ºC (760 Torr),
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: 1.4315 (estimate)
- Solubilità: Leggermente solubile (8,7 g/l) (25°C),
- PSA: 64.63000
- LogP: 1.46350
- Attività ottica: [α]20/D +45°, c = 1 in methanol
Boc-D-Ala-OMe Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C
Boc-D-Ala-OMe Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB446711-10 g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |
91103-47-8 | 10g |
€102.70 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B61110-25g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate |
91103-47-8 | 97% | 25g |
¥277.0 | 2022-04-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136812-100g |
Boc-D-Ala-OMe |
91103-47-8 | 98% | 100g |
¥629.90 | 2023-09-04 | |
Enamine | EN300-6731804-0.25g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
91103-47-8 | 95.0% | 0.25g |
$19.0 | 2025-03-13 | |
abcr | AB446711-5 g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |
91103-47-8 | 5g |
€86.40 | 2023-07-18 | ||
Fluorochem | 222227-5g |
Boc-D-Ala-OMe |
91103-47-8 | 95% | 5g |
£26.00 | 2022-02-28 | |
abcr | AB446711-100 g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |
91103-47-8 | 100g |
€351.60 | 2023-07-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B860356-1g |
Boc-D-Alanine Methyl Ester |
91103-47-8 | ≥97% | 1g |
¥63.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH266-5g |
Boc-D-Ala-OMe |
91103-47-8 | 97% | 5g |
155.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH266-20g |
Boc-D-Ala-OMe |
91103-47-8 | 97% | 20g |
389.0CNY | 2021-08-04 |
Boc-D-Ala-OMe Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation EquivalentJournal of Organic Chemistry, 1998, 63(7), 2371-2374,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 10 h, pH 8, 35 °C
Riferimento
- Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002Catalysis Communications, 2015, 60, 134-137,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Periodic acid Solvents: Diethyl ether
1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation EquivalentJournal of Organic Chemistry, 1998, 63(7), 2371-2374,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol
Riferimento
- Mild, efficient cleavage of arenesulfonamides by magnesium reductionChemical Communications (Cambridge), 1997, (11), 1017-1018,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- A Bronsted Acidic Deep Eutectic Solvent for N-Boc DeprotectionCatalysts, 2022, 12(11),,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Diethyl ether , Methanol , Benzene ; rt; 1 h, rt
Riferimento
- Design, synthesis and anticancer mechanistic studies of linked azolesMedChemComm, 2015, 6(2), 300-305,
Boc-D-Ala-OMe Raw materials
- D-Alanine, N-(acetyloxy)-N-(phenylmethyl)-, methyl ester
- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-methylphenyl)sulfonyl]-, ethylester
- N-tert-Butoxycarbonyl-D-alanine
- D-Alanine
- Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Di-tert-butyl dicarbonate
- (diazomethyl)trimethylsilane
- methyl (2R)-2-aminopropanoate
Boc-D-Ala-OMe Preparation Products
Boc-D-Ala-OMe Letteratura correlata
-
1. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-onesSteven D. Bull,Stephen G. Davies,Simon Jones,Hitesh J. Sanganee J. Chem. Soc. Perkin Trans. 1 1999 387
-
Andrea Vescovi,Andrea Knoll,Ulrich Koert Org. Biomol. Chem. 2003 1 2983
-
Barthélémy Nyasse,Leif Grehn,Ulf Ragnarsson reduction. Barthélémy Nyasse Leif Grehn Ulf Ragnarsson Chem. Commun. 1997 1017
91103-47-8 (Boc-D-Ala-OMe) Prodotti correlati
- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)
- 2766-43-0(Boc-Ser-OMe)
- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)
- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)
- 86123-95-7((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)
- 15761-38-3(Boc-L-Ala-OH)
- 6368-20-3((tert-Butoxycarbonyl)-D-serine)
- 51293-47-1(Boc-Ser(Me)-OH)
- 102831-44-7(Diethyl (Boc-amino)malonate)
- 21928-82-5(N-methyl-N-nitroso-1H-purin-6-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91103-47-8)Boc-D-Ala-OMe

Purezza:99%
Quantità:500g
Prezzo ($):278.0